molecular formula C26H34N6O3 B2530453 N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922016-21-5

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2530453
CAS No.: 922016-21-5
M. Wt: 478.597
InChI Key: QHXRFPPNIPWCBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H34N6O3 and its molecular weight is 478.597. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology of AR-A000002

A study on the behavioral pharmacology of AR-A000002, a novel selective 5-HT1B antagonist, demonstrates the utility of specific chemical compounds in investigating psychiatric and neurological conditions. AR-A000002 showed potential in treating anxiety and affective disorders, highlighting the importance of chemical agents in understanding and potentially treating mental health conditions (Hudzik et al., 2003).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258 and its analogs, which bind strongly to the minor groove of double-stranded B-DNA, are explored for their applications in cell biology, including chromosome and nuclear staining. This demonstrates the role of chemical compounds in facilitating biological and medical research (Issar & Kakkar, 2013).

Phenylpiperazine Derivatives

A review of N-phenylpiperazine derivatives highlights their versatility in medicinal chemistry, particularly for CNS disorders. This underscores the significance of chemical scaffolds in drug discovery and the potential for broadening research into other therapeutic areas (Maia et al., 2012).

NMDA Receptors

Research into the trafficking of NMDA receptors from the ER to synapses emphasizes the importance of understanding the molecular mechanisms governing neurotransmitter receptors. This knowledge can inform the development of treatments for neurological diseases and improve our understanding of synaptic physiology (Horak et al., 2014).

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N6O3/c1-18(33)28-21-5-4-6-22(16-21)29-26(35)25(34)27-17-24(32-13-11-30(2)12-14-32)19-7-8-23-20(15-19)9-10-31(23)3/h4-8,15-16,24H,9-14,17H2,1-3H3,(H,27,34)(H,28,33)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXRFPPNIPWCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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